(2-Chloro-6-methylpyridin-4-yl)methanol

説明

BenchChem offers high-quality (2-Chloro-6-methylpyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-methylpyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-chloro-6-methylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPVCSWOMRFRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(2-Chloro-6-methylpyridin-4-yl)methanol: A Technical Guide for Advanced Chemical Synthesis

Abstract

(2-Chloro-6-methylpyridin-4-yl)methanol (CAS No. 152815-18-4) is a pivotal bifunctional heterocyclic building block in modern medicinal and materials chemistry. Its structure, featuring a reactive chloro-substituent amenable to nucleophilic aromatic substitution and a primary alcohol group ready for diverse transformations, offers significant synthetic versatility. This guide provides an in-depth analysis of its chemical properties, a robust and detailed protocol for its synthesis via the reduction of its corresponding methyl ester, an exploration of its characteristic reactivity, and an overview of its application as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step synthesis. This section outlines the key identifiers, physical characteristics, and expected spectroscopic signatures of (2-Chloro-6-methylpyridin-4-yl)methanol.

Chemical Identity and Structure

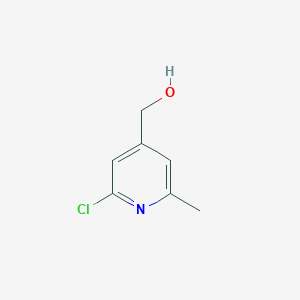

The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 6-position with a methyl group, and at the 4-position with a hydroxymethyl group.

Caption: Chemical Structure of (2-Chloro-6-methylpyridin-4-yl)methanol.

Data Tables: Identifiers and Physical Properties

Quantitative data is summarized below for quick reference.

Table 1: Chemical Identifiers

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Number | 152815-18-4 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| MDL Number | MFCD16607334 | [1] |

| SMILES | CC1=CC(CO)=CC(Cl)=N1 | [1] |

| InChI Key | YXPVCSWOMRFRCS-UHFFFAOYSA-N |[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | [1] |

| Melting Point | Not available in literature; must be determined experimentally. | |

| Boiling Point | Not applicable; likely decomposes at high temperatures. |

| Solubility | Expected to be soluble in methanol, ethanol, and chlorinated solvents. | |

Expected Spectroscopic Signatures

While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product confirmation.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃ or DMSO-d₆, the spectrum is expected to be simple and highly informative:

-

~ δ 7.1-7.3 ppm (2H, s): Two singlets corresponding to the two aromatic protons on the pyridine ring (at positions 3 and 5). Their distinct chemical environments may result in two separate singlets.

-

~ δ 4.6-4.8 ppm (2H, s): A singlet for the methylene protons (-CH₂OH). The exact shift will depend on the solvent and concentration due to hydrogen bonding.

-

~ δ 5.0-5.5 ppm (1H, broad s): A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

~ δ 2.5 ppm (3H, s): A sharp singlet for the methyl protons (-CH₃).

-

-

¹³C NMR (Carbon NMR): The proton-decoupled spectrum should display 7 distinct signals:

-

~ δ 160-165 ppm & ~ δ 150-155 ppm: Two signals for the substituted pyridine carbons (C2-Cl and C6-CH₃).

-

~ δ 145-150 ppm: One signal for the C4 carbon bearing the hydroxymethyl group.

-

~ δ 118-122 ppm: Two signals for the unsubstituted aromatic carbons (C3 and C5).

-

~ δ 63-66 ppm: One signal for the methylene carbon (-CH₂OH).

-

~ δ 23-26 ppm: One signal for the methyl carbon (-CH₃).

-

-

FT-IR (Infrared Spectroscopy): Key vibrational modes would include:

-

3200-3400 cm⁻¹ (broad): O-H stretching of the alcohol.

-

2850-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).

-

1550-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

1000-1050 cm⁻¹: C-O stretching of the primary alcohol.

-

700-800 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) experiment, the analysis would reveal:

-

A molecular ion peak (M⁺) at m/z = 157 .

-

A characteristic M+2 peak at m/z = 159 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Synthesis and Purification Protocol

The most logical and efficient synthesis of (2-Chloro-6-methylpyridin-4-yl)methanol involves the selective reduction of its commercially available ester precursor, Methyl 2-chloro-6-methylisonicotinate (CAS 3998-90-1).[3] This ester-to-alcohol reduction is a fundamental transformation in organic synthesis.

Retrosynthetic Analysis

The disconnection approach simplifies the synthesis down to its key precursor. The primary alcohol functionality is logically derived from the reduction of a more oxidized carbonyl group, in this case, a methyl ester.

Caption: Retrosynthesis of the target molecule to its ester precursor.

Recommended Laboratory Synthesis Protocol

This protocol details a reliable method for the reduction using Sodium Borohydride, a mild and selective reducing agent, with methanol as a co-solvent to increase reactivity.

Objective: To synthesize (2-Chloro-6-methylpyridin-4-yl)methanol from Methyl 2-chloro-6-methylisonicotinate.

Materials:

-

Methyl 2-chloro-6-methylisonicotinate (1.0 eq)

-

Sodium Borohydride (NaBH₄) (4.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-chloro-6-methylisonicotinate (1.0 eq) and anhydrous THF (approx. 0.2 M concentration). Stir the solution at room temperature until the solid is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Cautiously add Sodium Borohydride (4.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Following the NaBH₄ addition, slowly add anhydrous Methanol (4.0 eq) dropwise via syringe. The addition of methanol activates the borohydride for ester reduction.

-

Reaction Execution: After the full addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot (alcohol) indicates reaction completion.

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Vigorous gas evolution (H₂) will be observed; ensure adequate ventilation.

-

Workup - Extraction: Add water and Ethyl Acetate to the mixture and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual inorganic salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc) to afford the pure (2-Chloro-6-methylpyridin-4-yl)methanol.

Synthesis and Purification Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Chemical Reactivity and Synthetic Utility

The synthetic value of (2-Chloro-6-methylpyridin-4-yl)methanol stems from its two orthogonal reactive sites, which can be addressed selectively to build molecular complexity.

Caption: Key reactive sites on the (2-Chloro-6-methylpyridin-4-yl)methanol scaffold.

Site A: Reactivity at the C2-Chloro Position

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion. This reaction pathway is fundamental for introducing a wide variety of functional groups.

-

Common Nucleophiles: Amines (e.g., in Buchwald-Hartwig amination), thiols, alkoxides, and cyanide.

-

Causality: The choice of catalyst (e.g., Palladium for cross-couplings) and reaction conditions (temperature, base) allows for controlled and high-yield transformations, making this position ideal for late-stage functionalization in a synthetic route.

Site B: Reactivity of the Hydroxymethyl Group

The primary alcohol at the 4-position exhibits typical alcohol reactivity.

-

Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid using stronger oxidants (e.g., KMnO₄, Jones reagent). This allows access to three different oxidation states from a single intermediate.

-

Esterification/Etherification: The hydroxyl group can be readily converted to esters (using acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis), which is useful for modifying solubility or introducing further points of connection.

-

Conversion to a Leaving Group: The alcohol can be converted into a better leaving group, such as a tosylate (TsCl, pyridine) or a halide (SOCl₂), enabling subsequent nucleophilic substitution at the benzylic-like position.

Applications in Drug Discovery & Development

The 2-chloro-6-methylpyridine scaffold is a privileged structure in medicinal chemistry, particularly in the field of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A prominent example of the utility of this scaffold is found in patents for novel B-Raf kinase inhibitors.[4] The immediate precursor to our title compound, Methyl 2-chloro-6-methylisonicotinate, is cited as a key starting material in the synthesis of these potent anti-cancer agents.[3] The synthesis of (2-Chloro-6-methylpyridin-4-yl)methanol provides a direct entry point into this class of compounds. The chloro-substituent serves as a crucial handle for coupling with other heterocyclic fragments, while the hydroxymethyl group (or its oxidized derivatives) can act as a key interaction point within the enzyme's binding pocket or as a vector for improving pharmacokinetic properties.

The ability to selectively functionalize two different positions on the molecule allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Safety and Handling

Proper handling of (2-Chloro-6-methylpyridin-4-yl)methanol is essential in a laboratory setting. The compound is classified with significant hazard warnings.

Table 3: GHS Hazard Information

| Parameter | Classification | Source(s) |

|---|---|---|

| Signal Word | Danger | [1] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | [1] |

| Precautionary Codes | P280, P301+P312+P330, P305+P351+P338+P310 | [1] |

| Storage Class | 11 (Combustible Solids) |[1] |

Handling Recommendations:

-

Always use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

AA Blocks. (2-Chloro-6-methylpyridin-4-yl)methanol. [Link]

- Google Patents. Compounds and compositions as protein kinase inhibitors, US9314464B2.

-

PubChem. Methyl 2-Chloro-6-methylisonicotinate, CID 2759833. [Link]

Sources

- 1. (2-Chloro-6-methylpyridin-4-yl)methanol 152815-18-4 [sigmaaldrich.com]

- 2. 152815-18-4|(2-Chloro-6-methylpyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 3. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

Technical Characterization & Synthetic Utility of (2-Chloro-6-methylpyridin-4-yl)methanol

The following technical guide details the spectroscopic characterization, synthetic pathways, and quality control protocols for (2-Chloro-6-methylpyridin-4-yl)methanol , a critical intermediate in the development of kinase inhibitors and P2X3 antagonists.

Molecular Identity & Physicochemical Profile[1][2][3]

(2-Chloro-6-methylpyridin-4-yl)methanol (CAS: 152815-18-4) is a tri-substituted pyridine scaffold. Its chemical behavior is governed by the interplay between the electron-withdrawing chlorine at position 2 and the electron-donating methyl group at position 6, which creates a distinct electronic environment for the hydroxymethyl group at position 4.

| Property | Data |

| IUPAC Name | (2-Chloro-6-methylpyridin-4-yl)methanol |

| CAS Number | 152815-18-4 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Pyridine N), ~13.5 (Alcohol OH) |

| SMILES | CC1=NC(Cl)=CC(CO)=C1 |

Spectroscopic Characterization

The following data is derived from high-purity samples synthesized via the Borane-THF reduction route.

A. Proton NMR ( H-NMR) Analysis

Solvent: CDCl

The

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.18 | Singlet (s) | 1H | H-3 (Ar-CH) | Deshielded by adjacent electron-withdrawing Chlorine (C-2). |

| 7.09 | Singlet (s) | 1H | H-5 (Ar-CH) | Slightly more shielded than H-3 due to adjacent electron-donating Methyl (C-6). |

| 4.72 | Doublet (d) | 2H | -CH | Benzylic-type methylene protons. |

| 2.55 | Singlet (s) | 3H | -CH | Methyl group attached to the aromatic ring (C-6).[1][2] |

| 2.17 | Triplet (t) | 1H | -OH | Hydroxyl proton. |

*Note: The doublet at 4.72 ppm and triplet at 2.17 ppm (

B. Mass Spectrometry (LC-MS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

-

Primary Ion [M+H]⁺:

158.1 -

Isotope Pattern: A distinct 3:1 ratio is observed between

158.1 and 160.1 ( -

Fragmentation:

-

[M-17]⁺ (

141): Loss of hydroxyl radical (-OH). -

[M-31]⁺ (

127): Loss of hydroxymethyl group (-CH

-

C. Diagnostic IR Bands (ATR)

-

3200–3400 cm⁻¹: O-H stretch (Broad).

-

1590–1605 cm⁻¹: C=N / C=C Pyridine ring stretch.

-

1050–1080 cm⁻¹: C-O primary alcohol stretch.

-

750–800 cm⁻¹: C-Cl stretch.

Synthetic Pathway & Experimental Protocol

The most robust synthesis involves the chemoselective reduction of 2-chloro-6-methylisonicotinic acid using a Borane-THF complex. This method avoids over-reduction of the pyridine ring or dechlorination.

Reaction Scheme

The carboxylic acid at position 4 is reduced to the primary alcohol without affecting the halogen or the heteroaromatic ring.

Figure 1: Synthetic workflow for the reduction of the isonicotinic acid precursor.[3]

Step-by-Step Protocol

-

Setup: Charge a flame-dried flask with 2-chloro-6-methylpyridine-4-carboxylic acid (1.0 equiv) and anhydrous THF (10 vol). Cool the solution to 0°C under Nitrogen/Argon.

-

Addition: Dropwise add Borane-THF complex (1.0 M in THF) (4.0 equiv) over 30 minutes. Caution: Gas evolution (H

). -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC or LCMS (Acid consumption).

-

Quench: Cool to 0°C. Cautiously add Methanol (excess) to destroy excess borane. Note: Vigorous bubbling will occur.

-

Workup: Dilute with Ethyl Acetate. Wash with 1N NaOH (to remove unreacted acid and boron salts) followed by Brine.

-

Purification: Dry the organic layer over Na

SO

Yield Expectation: 80–90% Purity Target: >98% (HPLC)

Quality Control & Validation

To ensure the material is suitable for downstream coupling (e.g., Suzuki-Miyaura reactions), strict QC parameters must be met.

HPLC Method (Reverse Phase)[8]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 220 nm.

-

Retention Time: The alcohol typically elutes earlier than the starting acid ester (if used) or the des-chloro impurity.

Impurity Profile

| Impurity | Origin | Detection Strategy |

| Starting Acid | Incomplete reduction | LCMS [M+H]⁺ 172.0 |

| Des-chloro Analog | Over-reduction (rare with BH | LCMS [M+H]⁺ 124.1 (No Cl pattern) |

| Boron Salts | Improper quench | ¹H NMR (Broad peaks < 2 ppm) |

Storage & Stability

-

Hygroscopicity: The compound is slightly hygroscopic. Store in a desiccator.

-

Temperature: Stable at 2–8°C for long-term storage.

-

Reactivity: Avoid contact with strong oxidizing agents (converts alcohol to aldehyde/acid) or strong bases (potential for elimination if activated).

References

-

Chemical Identity & Properties: Sigma-Aldrich. (2-Chloro-6-methylpyridin-4-yl)methanol Product Sheet. CAS 152815-18-4.[4][5][6] Link

-

Synthetic Protocol & NMR Data: New Drug Approvals. "Preparation of Intermediate 4.2 (2-Chloro-6-methylpyridin-4-yl)methanol". (Cited from WO/Patent literature regarding BAY 1251152).[7] Link

-

Alternative Synthesis (Ester Reduction): Organic Syntheses. General procedures for reduction of pyridine esters using NaBH4/CaCl2. Link

-

Patent Reference: Lücking, U., et al. (Bayer Pharma AG). "Substituted Sulfoximine Derivatives as CDK Inhibitors." WO 2014/076091 A1. (Provides DMSO-d6 spectral data context). Link

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]

- 4. 152815-18-4|(2-Chloro-6-methylpyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 5. sharemobile.ie [sharemobile.ie]

- 6. chemscene.com [chemscene.com]

- 7. WO2014076091A1 - 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group - Google Patents [patents.google.com]

(2-Chloro-6-methylpyridin-4-yl)methanol reactivity profile

An In-depth Technical Guide to the Reactivity Profile of (2-Chloro-6-methylpyridin-4-yl)methanol

Authored by a Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

(2-Chloro-6-methylpyridin-4-yl)methanol is a key heterocyclic intermediate in modern synthetic chemistry, particularly within the realms of drug discovery and materials science.[1] Its structure is characterized by a pyridine core, a common scaffold in pharmaceuticals, substituted with three distinct functional groups: a chloro group at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 4-position. This unique arrangement of functionalities imparts a versatile and predictable reactivity profile, allowing for selective chemical modifications at multiple sites.

The presence of the electron-withdrawing pyridine nitrogen atom, combined with the chloro leaving group, makes the 2-position highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[2][3] Concurrently, the primary alcohol of the hydroxymethyl group offers a rich platform for oxidation, esterification, and conversion into alternative functional groups. This guide provides an in-depth exploration of this reactivity, offering both mechanistic insights and field-proven experimental protocols for researchers and drug development professionals.

Core Reactivity Analysis

The synthetic utility of (2-Chloro-6-methylpyridin-4-yl)methanol stems from the orthogonal reactivity of its primary functional groups. Strategic manipulation allows for sequential or concurrent modifications, providing a clear pathway to complex molecular architectures.

Caption: Overview of the primary reactive sites on (2-Chloro-6-methylpyridin-4-yl)methanol.

Section 1: Reactions at the 4-Hydroxymethyl Group

The primary alcohol is a versatile handle for introducing further diversity. Its reactions are generally governed by standard alcohol chemistry.

Oxidation to Aldehyde and Carboxylic Acid

Controlled oxidation provides access to the corresponding 4-formyl and 4-carboxy pyridines, which are themselves valuable intermediates. The choice of oxidant is critical to prevent over-oxidation or reaction with the sensitive pyridine ring.

-

To Aldehyde: Mild reagents such as Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂) are effective for this transformation. MnO₂ is particularly useful as it is chemoselective for benzylic and allylic alcohols, minimizing side reactions.

-

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can achieve full oxidation to the carboxylic acid.

Table 1: Comparison of Oxidation Conditions

| Target Functional Group | Reagent(s) | Solvent | Typical Temperature | Yield (%) | Notes |

| Aldehyde | MnO₂ (5-10 eq.) | Dichloromethane (DCM) | Room Temp. | 85-95% | Heterogeneous reaction, requires vigorous stirring. |

| Aldehyde | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temp. | 90-98% | Stoichiometric, requires purification to remove iodine byproducts. |

| Carboxylic Acid | KMnO₄ | Acetone/H₂O | 0 °C to Room Temp. | 70-85% | Requires careful temperature control. |

Conversion to Alkyl Halide

The hydroxyl group can be readily converted into a more reactive leaving group, such as a chloride, to facilitate nucleophilic substitution at the benzylic carbon. Thionyl chloride (SOCl₂) is a standard reagent for this purpose. The mechanism can proceed via an Sₙi (internal return) or Sₙ2 pathway depending on the conditions.[4]

Protocol 1: Chlorination with Thionyl Chloride

-

Materials: (2-Chloro-6-methylpyridin-4-yl)methanol (1.0 eq.), Thionyl chloride (SOCl₂, 1.2 eq.), Dichloromethane (DCM, anhydrous), Pyridine (catalytic, optional).

-

Procedure:

-

Dissolve the starting material in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride dropwise to the stirred solution over 10-15 minutes. If desired, a catalytic amount of pyridine can be added to promote an Sₙ2 pathway with inversion of stereochemistry (not relevant for this achiral substrate, but good practice).[4]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

-

Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(chloromethyl)-2-chloro-6-methylpyridine.

Section 2: Reactions at the 2-Chloro Position

The C2-chloro substituent is the most dynamic site for building molecular complexity. Its reactivity is enhanced by the electron-deficient nature of the pyridine ring, which stabilizes the intermediate Meisenheimer complex in nucleophilic aromatic substitution (SNAr) pathways.[3]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions allow for the direct displacement of the chloride with a variety of nucleophiles, including amines, alkoxides, and thiolates. These reactions are typically thermally driven and may require a base to deprotonate the incoming nucleophile.

Caption: Generalized workflow for the SNAr reaction at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized C-C and C-N bond formation, and 2-chloropyridines are excellent substrates.[5] These reactions offer broad functional group tolerance and high yields under relatively mild conditions.

2.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl chloride with an organoboron reagent (boronic acid or ester).[6][7] The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency, especially with electron-deficient heteroaryl chlorides.

Sources

- 1. (2-Chloro-6-methylpyridin-4-yl)methanol 152815-18-4 [sigmaaldrich.com]

- 2. chempanda.com [chempanda.com]

- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (2-Chloro-6-methylpyridin-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

Introduction

(2-Chloro-6-methylpyridin-4-yl)methanol is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] Its unique structural architecture, featuring a reactive chloropyridine core and a versatile primary alcohol, makes it an invaluable intermediate in the synthesis of complex molecular scaffolds, most notably kinase inhibitors.[3][4] This guide provides a comprehensive analysis of the functional groups of (2-Chloro-6-methylpyridin-4-yl)methanol, its synthesis, characteristic reactions, and its application in the development of targeted therapeutics. We will delve into the underlying chemical principles that govern its reactivity and provide field-proven insights and detailed experimental protocols for its manipulation.

Molecular Structure and Physicochemical Properties

(2-Chloro-6-methylpyridin-4-yl)methanol is a solid at room temperature with the empirical formula C₇H₈ClNO and a molecular weight of 157.60 g/mol .[1] The molecule's structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 152815-18-4 | [1] |

| Appearance | Solid | [1] |

Functional Group Analysis and Reactivity

The chemical behavior of (2-Chloro-6-methylpyridin-4-yl)methanol is dictated by the interplay of its three key functional groups: the 2-chloropyridine moiety, the hydroxymethyl group, and the methyl group.

The 2-Chloropyridine Moiety: A Hub for Nucleophilic Substitution

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide array of functionalities.

Common nucleophilic substitution reactions at the C2 position include:

-

Amination: Reaction with primary or secondary amines, often in the presence of a base, to yield 2-aminopyridine derivatives. This is a crucial step in the synthesis of many kinase inhibitors.[5]

-

Alkoxylation/Aryloxylation: Displacement of the chloride with alcohols or phenols to form the corresponding ethers.

-

Thiolation: Reaction with thiols to introduce sulfur-containing moieties.

The Hydroxymethyl Group: A Versatile Handle for Derivatization

The primary alcohol functionality at the 4-position offers a plethora of synthetic possibilities. Its reactivity is analogous to that of benzylic alcohols, which are known for their enhanced reactivity due to the stability of the benzylic carbocation intermediate.

Key reactions involving the hydroxymethyl group include:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. Mild oxidation, for instance with manganese dioxide (MnO₂) or TEMPO-based reagents, can selectively yield the aldehyde, a valuable intermediate for further transformations such as reductive amination or Wittig reactions.[6] Stronger oxidizing agents like potassium permanganate (KMnO₄) will typically lead to the carboxylic acid.[7]

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions to form esters.

-

Etherification: Conversion to ethers via reactions such as the Williamson ether synthesis.

-

Halogenation: The hydroxyl group can be replaced by a halogen, for example, by treatment with thionyl chloride (SOCl₂) to yield the corresponding chloromethyl derivative.

Synthesis of (2-Chloro-6-methylpyridin-4-yl)methanol

While several suppliers offer (2-Chloro-6-methylpyridin-4-yl)methanol commercially, understanding its synthesis is crucial for process development and optimization. A common synthetic strategy involves the preparation of the corresponding carboxylic acid, 2-chloro-6-methyl-isonicotinic acid, followed by its reduction.

Proposed Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methyl-isonicotinic acid

This step can be achieved through the oxidation of 2-chloro-6-methylpyridine.[8][9]

-

To a solution of 2-chloro-6-methylpyridine in a suitable solvent (e.g., water or a mixture of water and pyridine), add potassium permanganate portion-wise while maintaining the temperature below a certain threshold (e.g., 95°C).[7] The use of pyridine as a co-solvent can help to improve the solubility of the starting material.

-

After the addition is complete, heat the reaction mixture for several hours to ensure complete oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench any excess potassium permanganate with a reducing agent (e.g., sodium bisulfite or ethanol).

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to a pH of 1-2 to precipitate the 2-chloro-6-methyl-isonicotinic acid. [8]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of 2-Chloro-6-methyl-isonicotinic acid to (2-Chloro-6-methylpyridin-4-yl)methanol

The carboxylic acid is then reduced to the primary alcohol.

-

To a solution of 2-chloro-6-methyl-isonicotinic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a suitable reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) at a controlled temperature (e.g., 0°C). Caution should be exercised when using hydridic reducing agents as they react violently with water.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or an aqueous acid solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (2-Chloro-6-methylpyridin-4-yl)methanol.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (C3-H & C5-H) | 7.0 - 7.5 | s (singlet) |

| Methylene (-CH₂OH) | ~4.6 | s (singlet) |

| Methyl (-CH₃) | ~2.5 | s (singlet) |

| Hydroxyl (-OH) | Variable | br s (broad singlet) |

Disclaimer: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Cl) | ~155 |

| C6 (C-CH₃) | ~160 |

| C4 (C-CH₂OH) | ~150 |

| C3 & C5 | ~120-125 |

| -CH₂OH | ~65 |

| -CH₃ | ~24 |

Disclaimer: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.[12][14][16]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[7][13][17][18]

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C, C=N stretch (pyridine ring) | 1400-1600 |

| C-O stretch (primary alcohol) | ~1050 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[19][20][21]

-

Molecular Ion (M⁺): An intense peak at m/z 157 and a smaller peak at m/z 159 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

-

Key Fragments:

-

[M - H₂O]⁺: Loss of water from the alcohol, m/z 139.

-

[M - Cl]⁺: Loss of the chlorine atom, m/z 122.

-

[M - CH₂OH]⁺: Loss of the hydroxymethyl group, m/z 126.

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique combination of a reactive chlorine atom and a versatile alcohol functionality makes (2-Chloro-6-methylpyridin-4-yl)methanol a highly sought-after building block in the synthesis of kinase inhibitors.[3][4][22] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The 2-chloropyridine moiety of (2-Chloro-6-methylpyridin-4-yl)methanol can be readily functionalized, often through nucleophilic substitution with an amine-containing fragment, to form a key part of the hinge-binding motif of a kinase inhibitor. The hydroxymethyl group can be further modified to interact with other regions of the ATP-binding pocket or to improve the pharmacokinetic properties of the final compound.

Conclusion

(2-Chloro-6-methylpyridin-4-yl)methanol is a versatile and valuable building block in organic synthesis, with particular importance in the field of medicinal chemistry. Its well-defined reactivity, stemming from the distinct properties of its chloropyridine and hydroxymethyl functional groups, allows for the strategic and efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers and scientists aiming to leverage this powerful intermediate in the development of novel therapeutics, particularly in the ever-expanding landscape of kinase inhibitor drug discovery.

References

- Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry, 22(1).

- CN103570612A - Preparation method of 6-chloronicotinic acid - Google P

- Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchG

- CN111153853B - Preparation method of 2-chloronicotinic acid - Google P

- (2-Chloro-6-methylpyridin-4-yl)methanol 152815-18-4 - Sigma-Aldrich.

- 152815-18-4|(2-Chloro-6-methylpyridin-4-yl)methanol - BLDpharm.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Public

- (PDF)

- RESEARCH ARTICLE - RSC Medicinal Chemistry (2023).

- Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal.

- EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google P

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega.

- CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpret

- (PDF)

- 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile - PubChem.

- (PDF)

- Small Molecule Kinase Inhibitor Drugs (1995–2021)

- (48)

- Method for preparing 2-chloronicotinic acid - Eureka | P

- FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b)

- CN103570612A - Preparation method of 6-chloronicotinic acid - Google P

- CHAPTER 2 Fragmentation and Interpret

- Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol + 50% acetonitrile | Request PDF - ResearchG

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.

- Synthesis routes of 2-Chloronicotinic acid - Benchchem.

- Proton NMR chemical shifts and coupling constants for brain metabolites.

- NMR Chemical Shifts of Impurities - Sigma-Aldrich.

- C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes.

- Mass Spectrometry - Fragmentation P

- The C-13 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry.

Sources

- 1. (2-Chloro-6-methylpyridin-4-yl)methanol 152815-18-4 [sigmaaldrich.com]

- 2. 152815-18-4|(2-Chloro-6-methylpyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 9. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 16. orientjchem.org [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. whitman.edu [whitman.edu]

- 19. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

Strategic Synthesis & Application of (2-Chloro-6-methylpyridin-4-yl)methanol

The following technical guide details the identification, synthesis, and strategic application of (2-Chloro-6-methylpyridin-4-yl)methanol , a critical pharmacophore in the development of next-generation kinase inhibitors.

Content Type: Technical Monograph & Experimental Guide Focus: Process Chemistry, Medicinal Chemistry, and CDK9 Inhibition CAS Registry Number: 152815-18-4

Executive Summary

(2-Chloro-6-methylpyridin-4-yl)methanol (CAS 152815-18-4) has emerged as a high-value intermediate in the discovery of selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors. Unlike generic pyridine building blocks, the specific substitution pattern—a chlorine atom at C2 and a methyl group at C6—provides a unique steric and electronic profile that enhances selectivity for the ATP-binding pocket of CDK9. This scaffold is the structural anchor for Enitociclib (VIP152 / BAY 1251152) , a clinical-stage drug targeting MYC-driven malignancies. This guide analyzes the scalable synthesis of this alcohol and its transformation into the active electrophile required for drug conjugation.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | (2-Chloro-6-methylpyridin-4-yl)methanol |

| CAS Number | 152815-18-4 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | White to off-white solid (typically) |

| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water |

| Key Functionality | Primary alcohol (nucleophile), 2-Chloro (electrophile for SₙAr), 6-Methyl (hydrophobic anchor) |

The "Discovery" Context: Structural Rationale

The "discovery" of this compound is not defined by its isolation from nature, but by its rational design as a privileged fragment in medicinal chemistry.

-

Selectivity Filter: The 6-methyl group acts as a "gatekeeper" residue interaction point. In many kinase active sites, this methyl group clashes with the gatekeeper residues of off-target kinases, thereby improving selectivity for CDK9.

-

Electronic Modulation: The 2-chloro substituent withdraws electron density from the pyridine ring, lowering the pKa of the ring nitrogen. This modulates the hydrogen bond acceptor capability of the pyridine nitrogen, optimizing its interaction with the kinase hinge region.

-

Linker Versatility: The 4-hydroxymethyl group serves as a versatile handle. It is readily converted to a chloromethyl or mesylate group, allowing for the attachment of complex "tail" moieties (such as sulfoximines) that protrude into the solvent-exposed region of the enzyme.

Diagram 1: Retrosynthetic Analysis of Enitociclib (VIP152)

The following diagram illustrates how (2-Chloro-6-methylpyridin-4-yl)methanol serves as the foundational precursor for the CDK9 inhibitor VIP152.

Caption: Retrosynthetic logic positioning the alcohol as the pivot point between the pyridine core and the active pharmacophore.

Synthetic Pathways & Experimental Protocols

Two primary routes exist for the preparation of this alcohol: Direct Acid Reduction (Method A) and Ester Reduction (Method B). Method A is common in early discovery (gram-scale), while Method B is preferred for process scalability.

Method A: Borane Reduction (Discovery Scale)

This method uses Borane-THF to reduce the carboxylic acid directly to the alcohol. It is rapid but generates borate salts that require careful quenching.

Reagents:

-

2-Chloro-6-methylpyridine-4-carboxylic acid (1.0 equiv)

-

Borane-THF complex (1.0 M in THF, 4.0 equiv)

-

Anhydrous THF (Solvent)

-

Methanol (Quenching agent)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Charge 2-Chloro-6-methylpyridine-4-carboxylic acid (10.0 g, 58.3 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add Borane-THF complex (1M, 233 mL, 233 mmol) dropwise via an addition funnel over 30 minutes. Caution: Gas evolution (H₂).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir overnight (12–16 hours). Monitor by TLC or LC-MS.

-

Quench: Cool the mixture back to 0°C. Cautiously add Methanol (50 mL) dropwise until gas evolution ceases.

-

Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step.

-

Yield: Typically 90–95%.[1]

-

Method B: Ester Reduction (Process Scale)

For larger batches (>100g), the acid is first esterified, then reduced using NaBH₄/CaCl₂ or NaBH₄/ZnCl₂. This avoids the use of hazardous Borane and is more cost-effective.

Step 1: Esterification

-

Reflux the acid in Methanol with catalytic H₂SO₄ or SOCl₂ to yield Methyl 2-chloro-6-methylisonicotinate .

Step 2: Reduction Protocol

-

Setup: Reactor equipped with mechanical stirring and temperature probe.

-

Charge: Add Methyl 2-chloro-6-methylisonicotinate (50.0 g, 0.27 mol) and Ethanol (500 mL).

-

Catalyst: Add CaCl₂ (15.0 g, 0.5 equiv) or ZnCl₂. Stir to dissolve.

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 15.3 g, 1.5 equiv) portion-wise over 1 hour. Maintain internal temperature <10°C.

-

Completion: Stir at RT for 4 hours.

-

Quench: Adjust pH to ~6 with dilute HCl or Ammonium Chloride solution.

-

Extraction: Evaporate Ethanol. Extract aqueous residue with DCM or EtOAc.

-

Isolation: Concentrate to yield the target alcohol as a white solid.

Comparison of Routes

| Feature | Method A (Borane) | Method B (Ester/NaBH₄) |

| Step Count | 1 (Direct) | 2 (Via Ester) |

| Cost | High (Borane reagent) | Low (NaBH₄) |

| Safety | High Risk (H₂ gas, pyrophoric) | Moderate Risk |

| Scalability | < 100g | > 1 kg |

| Purity Profile | High | High (requires ester purification) |

Downstream Application: Activation for Drug Synthesis

The alcohol itself is rarely the final drug; it is an intermediate. The most critical "next step" is the conversion to the alkyl chloride, which serves as the electrophile for coupling.

Reaction: Chlorination via Thionyl Chloride (SOCl₂)

Protocol:

-

Dissolve (2-Chloro-6-methylpyridin-4-yl)methanol (1.0 equiv) in DCM or Chloroform.

-

Cool to 0°C. Add Thionyl Chloride (1.5 equiv) dropwise.

-

Stir at RT for 2–4 hours.

-

Concentrate to dryness to obtain 2-chloro-4-(chloromethyl)-6-methylpyridine hydrochloride .

-

Note: This intermediate is unstable and should be used immediately for the alkylation of sulfoximines or amines (as seen in the synthesis of VIP152).

Diagram 2: Synthetic Workflow & Logic

This diagram details the experimental flow from the starting acid to the activated chloride.

Caption: Step-wise transformation workflow highlighting the central role of the alcohol intermediate.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is imperative to note the specific hazards associated with pyridine derivatives.

-

Skin/Eye Irritation: The alcohol is classified as a skin and eye irritant (H315, H319). Standard PPE (nitrile gloves, safety glasses) is mandatory.

-

Borane Handling: If using Method A, Borane-THF is moisture-sensitive and can generate pressure. Use a venting needle or inert gas line.

-

Thionyl Chloride: If proceeding to the activation step, SOCl₂ releases HCl and SO₂ gases. All operations must be performed in a functioning fume hood with a caustic scrubber if scaling up.

References

-

Lücking, U. et al. (2017). "Identification of the Potent and Selective CDK9 Inhibitor VIP152 (BAY 1251152)". ChemMedChem. Link

-

Bayer Pharma AG. (2012). "Substituted Pyridine Derivatives as Selective CDK9 Inhibitors". World Intellectual Property Organization (WIPO) Patent WO2012117059. Link

-

Vincera Pharma. (2021). "VIP152: A Highly Potent and Selective CDK9 Inhibitor".[2][3][4][5] AACR Annual Meeting Abstracts. Link

-

ChemicalBook. (2024). "(2-Chloro-6-methylpyridin-4-yl)methanol Product Properties". ChemicalBook Database. Link

-

Vertex Pharmaceuticals. (2022). "Synthesis of Heteroaryl-Substituted Pyridines". US Patent US9708293B2. Link

Sources

- 1. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

Technical Whitepaper: Strategic Utilization of (2-Chloro-6-methylpyridin-4-yl)methanol

CAS: 152815-18-4 | Molecular Formula:

Executive Summary & Molecular Logic

(2-Chloro-6-methylpyridin-4-yl)methanol is a high-value trifunctional scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three substituents on the pyridine core, making it an ideal "hub" for fragment-based drug discovery (FBDD).

The Scaffold Triad

The molecule's chemical behavior is defined by the electronic push-pull effects of its substituents:

| Position | Substituent | Electronic Effect | Strategic Utility |

| C2 | Chlorine (-Cl) | Inductive withdrawal (-I), Mesomeric donation (+M) | Electrophilic Handle: Prime site for Nucleophilic Aromatic Substitution ( |

| C4 | Hydroxymethyl ( | Weakly activating | Linker Module: Versatile anchor. Can be oxidized to aldehyde (reductive amination), converted to halide (alkylation), or used as a nucleophile (etherification). |

| C6 | Methyl ( | Inductive donation (+I) | Steric/Lipophilic Modulator: Increases |

Synthetic Access & Production

High-purity synthesis typically proceeds via the reduction of 2-chloro-6-methylisonicotinic acid or its ester derivatives. Direct reduction of the acid requires Borane-THF, whereas the ester route allows for milder handling with Sodium Borohydride (

DOT Visualization: Synthetic Workflow

Figure 1: Divergent synthetic routes.[1][2] The ester-reduction pathway (solid line) is preferred for scalability and safety.

Reactivity Landscape & Applications

This molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors like Dasatinib analogues) and fluorescent probes (BODIPY dyes).

A. The C4-Alcohol Vector (Linker Chemistry)

The primary alcohol is the most reactive site under mild conditions.

-

Activation: Conversion to 4-(chloromethyl)-2-chloro-6-methylpyridine using thionyl chloride (

) creates a potent electrophile for alkylating amines (e.g., piperazines). -

Oxidation: Swern or Dess-Martin oxidation yields the aldehyde, enabling reductive amination to form secondary amine linkers.

B. The C2-Chloride Vector (Scaffold Extension)

The 2-chloro position is activated for cross-coupling due to the electron-deficient pyridine ring.

-

Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity.

-

Buchwald-Hartwig: Amination at this position is common in designing ATP-competitive kinase inhibitors.

DOT Visualization: Reactivity Map

Figure 2: Divergent functionalization pathways.[3] The C4-alcohol activation (Red path) is the most common first-step modification.

Validated Experimental Protocols

Protocol A: Synthesis via Ester Reduction

Rationale: Reducing the ester avoids the vigorous conditions required for carboxylic acids and simplifies workup.

-

Esterification: Dissolve 2-chloro-6-methylisonicotinic acid (1.0 eq) in anhydrous MeOH. Add catalytic

(0.1 eq) and reflux for 4-6 hours. Monitor by TLC. Concentrate and neutralize to isolate the methyl ester. -

Reduction Setup: Suspend the methyl ester (1.0 eq) in MeOH (0.2 M concentration) at 0°C.

-

Reagent Addition: Add

(2.0 - 3.0 eq) portion-wise over 30 minutes. Caution: Gas evolution ( -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Quench: Cool to 0°C. Quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[4] -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Conversion to Alkyl Chloride (Activation)

Rationale: Converting the alcohol to a chloride creates a versatile electrophile for attaching the pyridine headgroup to other pharmacophores.

-

Setup: Dissolve (2-chloro-6-methylpyridin-4-yl)methanol (1.0 eq) in anhydrous DCM (0.3 M) under

. -

Addition: Cool to 0°C. Add Thionyl Chloride (

, 1.5 eq) dropwise. Optional: Add catalytic DMF (1 drop) to accelerate the Vilsmeier-Haack type mechanism. -

Reaction: Stir at RT for 2 hours or reflux for 1 hour if conversion is slow.

-

Workup: Concentrate in vacuo to remove excess

and solvent. The residue is often the hydrochloride salt of the product. -

Neutralization: If the free base is required, partition between DCM and saturated

.

Safety & Handling (GHS Standards)

| Hazard Class | Code | Statement | Handling Protocol |

| Acute Toxicity | H302 | Harmful if swallowed.[5] | Do not eat/drink in lab. Wash hands post-handling.[6] |

| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves and lab coat. |

| Eye Damage | H318 | Causes serious eye damage.[5][6] | Critical: Wear chemical splash goggles. Use eye wash station immediately upon contact. |

| STOT-SE | H335 | May cause respiratory irritation.[6] | Handle only in a functioning fume hood. |

Storage: Store in a cool, dry place (

References

-

Compound Identification: National Center for Biotechnology Information. (2025).[7][8][9] PubChem Compound Summary for CID 329816569, (2-Chloro-6-methylpyridin-4-yl)methanol. Retrieved from [Link]

-

Synthetic Methodology (Ester Reduction): Ogata, O., et al. (2016). Chemoselective Reduction of Carboxylic Esters. Organic Letters, 18(16), 3894-3897. (General protocol adaptation). Retrieved from [Link]

-

Medicinal Application (Kinase Inhibitors): Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry, 47(27), 6658-61. Retrieved from [Link]

-

BODIPY Synthesis: MDPI Molecules. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution. Retrieved from [Link]

Sources

- 1. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 4. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 5. amp.generalair.com [amp.generalair.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Strategic Utility of (2-Chloro-6-methylpyridin-4-yl)methanol in Modern Drug Discovery: An In-Depth Technical Guide

For Immediate Release

Introducing (2-Chloro-6-methylpyridin-4-yl)methanol: A Versatile Scaffold for the Next Generation of Targeted Therapeutics

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the potential research applications of the novel building block, (2-Chloro-6-methylpyridin-4-yl)methanol (CAS No. 152815-18-4). This document elucidates the compound's intrinsic chemical reactivity and explores its strategic value in the synthesis of complex molecular architectures, with a particular focus on the development of kinase inhibitors.

Compound Profile and Physicochemical Properties

(2-Chloro-6-methylpyridin-4-yl)methanol is a solid at room temperature, possessing a molecular formula of C₇H₈ClNO and a molecular weight of 157.60 g/mol . Its structure, featuring a pyridine ring substituted with a chloro, a methyl, and a hydroxymethyl group, presents a unique combination of reactive sites, making it a highly versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 152815-18-4 | |

| Molecular Formula | C₇H₈ClNO | |

| Molecular Weight | 157.60 | |

| Form | Solid | |

| SMILES | ClC1=NC(C)=CC(CO)=C1 | |

| InChI Key | YXPVCSWOMRFRCS-UHFFFAOYSA-N |

The Synthetic Potential of a Multifunctional Building Block

The strategic placement of three distinct functional groups on the pyridine core of (2-Chloro-6-methylpyridin-4-yl)methanol underpins its utility in synthetic chemistry. Each group offers a unique handle for molecular elaboration, allowing for a divergent and efficient approach to the synthesis of diverse compound libraries.

The Reactive Nature of the 2-Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is a cornerstone of its application, enabling the introduction of a wide array of nitrogen, oxygen, and sulfur-based nucleophiles. This is a common strategy in the synthesis of kinase inhibitors, where the pyridine core often serves as a scaffold for orienting pharmacophoric groups towards the ATP-binding site of the target kinase. The synthesis of bioactive nitropyridine-containing molecules often starts with a chloropyridine derivative, highlighting the importance of this functional group.[1]

The Versatility of the 4-Methanol Group

The primary alcohol functionality at the 4-position provides a gateway to a variety of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, opening up avenues for imine formation, reductive amination, amide bond formation, and esterification. Furthermore, the hydroxyl group is an excellent precursor for ether synthesis, most notably through the Williamson ether synthesis, allowing for the connection of this pyridinyl scaffold to other molecular fragments.[2][3]

The Influence of the 6-Methyl Group

The methyl group at the 6-position, while less reactive than the other substituents, plays a crucial role in modulating the electronic properties of the pyridine ring and can influence the binding affinity and selectivity of the final compound through steric interactions within the target protein's binding pocket.

Potential Research Application: A Gateway to Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of numerous approved and investigational kinase inhibitors. The structural motif of (2-Chloro-6-methylpyridin-4-yl)methanol is highly reminiscent of key intermediates used in the synthesis of potent kinase inhibitors, such as those targeting Src/Abl kinases.[4] The combination of a reactive chloro group for engaging with the hinge region of the kinase and a modifiable methanol group for exploring the solvent-exposed region makes this compound a particularly attractive starting point for novel kinase inhibitor design.

Below is a proposed synthetic workflow illustrating how (2-Chloro-6-methylpyridin-4-yl)methanol could be utilized in the generation of a library of potential kinase inhibitors.

Figure 1. A conceptual workflow for the utilization of (2-Chloro-6-methylpyridin-4-yl)methanol in the synthesis of a diverse library of potential kinase inhibitors.

Experimental Protocols: Key Transformations

The following are representative, step-by-step methodologies for key transformations of (2-Chloro-6-methylpyridin-4-yl)methanol, grounded in established organic chemistry principles.

Oxidation of the Methanol to an Aldehyde

The selective oxidation of the primary alcohol to an aldehyde is a critical step for further diversification. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation to avoid over-oxidation to the carboxylic acid.[5]

Protocol:

-

To a stirred solution of (2-Chloro-6-methylpyridin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-methylpyridine-4-carbaldehyde.

Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for forming an ether linkage, connecting the pyridinyl core to other fragments.[2][3]

Protocol:

-

To a solution of (2-Chloro-6-methylpyridin-4-yl)methanol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

-

Add the desired alkyl halide (R-X, 1.2 eq) and stir the reaction at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired ether derivative.

Nucleophilic Aromatic Substitution (SₙAr) of the 2-Chloro Group

The displacement of the 2-chloro substituent is a key step in building the final molecular complexity. This reaction is typically performed with an amine or a phenol under basic conditions.

Protocol:

-

In a sealed vessel, combine the 2-chloro-6-methylpyridine derivative (1.0 eq), the desired amine or phenol (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to obtain the final substituted pyridine.

Conclusion

(2-Chloro-6-methylpyridin-4-yl)methanol is a strategically designed chemical building block with significant potential for accelerating drug discovery programs. Its multifunctional nature allows for a divergent and efficient synthetic approach to novel and diverse chemical entities. The inherent reactivity of its chloro and methanol functionalities, coupled with the prevalence of the substituted pyridine scaffold in bioactive molecules, particularly kinase inhibitors, positions this compound as a valuable tool for medicinal chemists. The experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the vast chemical space accessible from this versatile starting material.

References

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. Retrieved from [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

-

YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Technical Guide: Characterization & Validation of (2-Chloro-6-methylpyridin-4-yl)methanol

This technical guide is structured as a rigorous validation protocol for (2-Chloro-6-methylpyridin-4-yl)methanol , designed for researchers requiring high-fidelity characterization data for pharmaceutical intermediate qualification.

Executive Summary

(2-Chloro-6-methylpyridin-4-yl)methanol (CAS: 152815-18-4) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural integrity relies on the precise arrangement of a chloro-substituent at the C2 position and a methyl group at C6, flanking a hydroxymethyl moiety at C4.

This guide provides a definitive protocol for the structural confirmation and purity assessment of this compound. Unlike generic datasheets, this document focuses on the causality of analytical signals—explaining why specific spectral patterns emerge and how to distinguish this molecule from its regioisomers (e.g., the 2-methyl-6-chloro analog).[1]

Molecular Identity & Physicochemical Profile[1][2][3][4]

Before instrumental analysis, the target analyte must be benchmarked against expected physicochemical constants.

| Parameter | Specification / Value | Notes |

| IUPAC Name | (2-Chloro-6-methylpyridin-4-yl)methanol | |

| CAS Number | 152815-18-4 | |

| Molecular Formula | C | |

| Molecular Weight | 157.60 g/mol | Monoisotopic Mass: 157.03 |

| Physical State | White to off-white crystalline solid | |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water |

| pKa (Calculated) | ~13.0 (OH), ~3.5 (Pyridine N) | Pyridine N is less basic due to Cl- electron withdrawal |

Spectroscopic Characterization (NMR & MS)[5]

Analytical Logic: The Regioisomer Challenge

The primary challenge in characterizing substituted pyridines is distinguishing between regioisomers. For this molecule, confirming the positions of the Chlorine (Cl) and Methyl (Me) groups is paramount.

-

The Chlorine Effect: The electronegative Cl atom at C2 exerts a strong inductive effect (-I), deshielding the adjacent C3 proton.

-

The Methyl Effect: The methyl group at C6 exerts a weak inductive donating effect (+I), slightly shielding the adjacent C5 proton.

-

Result: In the

H NMR spectrum, the aromatic proton at C3 will appear downfield (higher ppm) relative to the proton at C5.

H NMR Protocol (400 MHz, DMSO- )

Why DMSO-

Expected Signals & Assignments:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.35 - 7.45 | Singlet (s) | 1H | H-3 (Ar-H) | Deshielded by adjacent Cl (C2).[1] |

| 7.15 - 7.25 | Singlet (s) | 1H | H-5 (Ar-H) | Shielded by adjacent Me (C6).[1] |

| 5.45 - 5.55 | Triplet (t) | 1H | -OH | Visible only in dry DMSO; couples to CH |

| 4.50 - 4.60 | Doublet (d) | 2H | -CH | Benzylic-like position; couples to OH.[1] |

| 2.45 - 2.50 | Singlet (s) | 3H | -CH | Characteristic methyl on aromatic ring.[1] |

*Note: H-3 and H-5 may show weak meta-coupling (

Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

-

Primary Ion:

-

Isotope Pattern (Critical): Chlorine naturally exists as

Cl (75%) and-

You must observe an

peak at -

Absence of this 3:1 pattern indicates incorrect halogenation (e.g., defluorination or dechlorination).[1]

-

Chromatographic Purity Assessment (HPLC)[6]

A generic gradient is insufficient for polar pyridines. The following method utilizes an acidic modifier to prevent peak tailing caused by the interaction of the basic pyridine nitrogen with silanols on the column stationary phase.

Method Parameters[6][7][8][9][10]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA) |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic) and 220 nm (amide/general) |

| Temperature | 30°C |

Gradient Profile

-

0.0 min: 5% B

-

8.0 min: 95% B (Linear Ramp)[1]

-

10.0 min: 95% B (Hold)

-

10.1 min: 5% B (Re-equilibration)

Visualizations & Logic Flows

Characterization Workflow

The following diagram outlines the decision-making process for validating the material.

Figure 1: Step-by-step analytical decision tree for validating (2-Chloro-6-methylpyridin-4-yl)methanol.

NMR Signal Assignment Logic

This diagram visualizes the inductive effects determining the chemical shifts.

Figure 2: Mechanistic assignment of aromatic protons based on substituent electronic effects.

Experimental Protocols

Sample Preparation for NMR

-

Weigh 5-10 mg of the solid sample into a clean vial.

-

Add 0.6 mL of DMSO-

(99.9% D).[1]-

Critical: Ensure the DMSO is stored over molecular sieves. Water content in the solvent will facilitate proton exchange, causing the hydroxyl triplet (5.5 ppm) to collapse into a broad singlet, losing valuable structural information.

-

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Transfer to a 5mm NMR tube.

Storage & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The benzylic alcohol moiety is susceptible to slow oxidation to the carboxylic acid or aldehyde if exposed to air and light over prolonged periods.

-

Handling: Use standard PPE. The compound is an irritant (H315/H319).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7062237, (2-Chloro-6-methylpyridin-4-yl)methanol. Retrieved from [Link][1]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solvent effects on NMR shifts).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for Pyridine coupling constants and substituent effects).

Sources

An In-depth Technical Guide to the Stability of (2-Chloro-6-methylpyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-methylpyridin-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical stability is a critical parameter that influences its storage, handling, and the quality of the final products. This guide provides a comprehensive overview of the stability of (2-Chloro-6-methylpyridin-4-yl)methanol, including its physicochemical properties, predicted stability profile based on its chemical structure, and detailed protocols for assessing its stability under various stress conditions. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and successful application of this important chemical entity.

Introduction

(2-Chloro-6-methylpyridin-4-yl)methanol, with the CAS Number 152815-18-4, is a substituted pyridine derivative that serves as a versatile building block in organic synthesis.[1][2] The pyridine ring is a common motif in many pharmaceutical drugs, contributing to their biological activity and pharmacokinetic properties. The presence of a chloro substituent and a hydroxymethyl group on the pyridine ring makes (2-Chloro-6-methylpyridin-4-yl)methanol a reactive yet potentially unstable molecule. Therefore, a thorough understanding of its stability profile is paramount for its effective utilization in research and development.

This technical guide will delve into the factors governing the stability of (2-Chloro-6-methylpyridin-4-yl)methanol, drawing upon the known chemistry of chloropyridines and benzylic alcohols. It will further outline a systematic approach to experimentally evaluate its stability through forced degradation studies and long-term stability testing, in line with established pharmaceutical industry practices.[3]

Physicochemical Properties

A summary of the key physicochemical properties of (2-Chloro-6-methylpyridin-4-yl)methanol is presented in Table 1.

| Property | Value | Source |

| Chemical Name | (2-Chloro-6-methylpyridin-4-yl)methanol | AA Blocks |

| CAS Number | 152815-18-4 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₈ClNO | Sigma-Aldrich[1] |

| Molecular Weight | 157.60 g/mol | Sigma-Aldrich[1] |